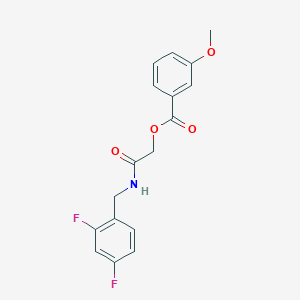

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate typically involves the reaction of 2,4-difluorobenzylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Large-scale reactors and continuous flow systems may be employed to ensure efficient production. Additionally, advanced purification methods such as recrystallization and high-performance liquid chromatography (HPLC) are used to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles such as hydroxide ions or amines replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium hydroxide in water, ammonia in ethanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases. It is a candidate for drug development due to its unique chemical structure and biological activity.

Industry: Utilized in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Methyl 2,4-difluoro-3-methoxybenzoate: Similar in structure but with a methyl ester group instead of the 2-((2,4-difluorobenzyl)amino)-2-oxoethyl group.

Sodium 3,4-difluoro-2-methoxybenzoate: Contains a sodium salt of the benzoate ester, differing in the substituents on the benzene ring.

Uniqueness

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is unique due to the presence of both the 2,4-difluorobenzylamino group and the 3-methoxybenzoate ester. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is an organic compound belonging to the class of benzylamines and benzoates. Its unique structural features, including the difluorobenzyl group and the methoxybenzoate moiety, suggest potential biological activities that warrant detailed investigation. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl 3-methoxybenzoate . It has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C17H18F2N2O4 |

| Molecular Weight | 364.34 g/mol |

| CAS Number | 1291859-12-5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine atoms in its structure enhances its binding affinity to various enzymes and receptors, potentially leading to altered biological responses.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cell proliferation and survival.

- Receptor Modulation : It could act as a modulator of receptor activity, influencing signaling pathways critical for cellular functions.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiazoles have shown potent antitumor activity in vitro and in vivo through mechanisms involving cytochrome P450-mediated bioactivation .

Case Study : A study evaluated the efficacy of a related compound in treating breast cancer cell lines (MCF-7 and IGROV-1). Results demonstrated that the compound significantly inhibited tumor growth in xenograft models, indicating potential for clinical applications .

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. It has been investigated for its ability to combat various bacterial strains, particularly those resistant to conventional antibiotics. The incorporation of fluorine atoms is believed to enhance antimicrobial efficacy by improving membrane permeability and interaction with bacterial targets .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzylamine with 3-methoxybenzoic acid derivatives under controlled conditions. This process has been optimized in laboratory settings to yield high purity compounds suitable for biological testing .

In Vivo Studies

In vivo studies have shown promising results regarding the pharmacokinetics and bioavailability of this compound. Animal models treated with various dosages exhibited significant tumor regression with manageable side effects .

Properties

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO4/c1-23-14-4-2-3-11(7-14)17(22)24-10-16(21)20-9-12-5-6-13(18)8-15(12)19/h2-8H,9-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHIPCSWNIWPPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.